Physicochemical Profiling and Synthetic Methodologies of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid
Physicochemical Profiling and Synthetic Methodologies of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic Acid
Executive Summary & Structural Significance
3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid (CAS: 1092460-62-2), frequently referred to as 3-methyl-5-(trifluoromethyl)cinnamic acid, is a highly specialized fluorinated aromatic compound[1]. From a structural perspective, the molecule is defined by a rigid propenoic acid (cinnamic) backbone, which is substituted at the meta positions of the phenyl ring with two distinct functional groups: an electron-donating methyl (-CH₃) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group.
This unique "push-pull" electronic configuration makes the compound a highly valuable intermediate in medicinal chemistry. Specifically, fluorinated cinnamic acid derivatives serve as critical precursors in the synthesis of active pharmaceutical ingredients (APIs), including allosteric modulators and calcimimetics like cinacalcet, where the -CF₃ group is essential for metabolic stability and target binding affinity[2][3].
Physicochemical Properties Profile
The physicochemical behavior of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid is dictated by the interplay between its conjugated alkene system and its ring substituents.
-
Electronic Causality: The -CF₃ group exerts a potent inductive electron-withdrawing effect (-I). This delocalizes the electron density across the conjugated system, stabilizing the carboxylate anion and consequently lowering the pKa of the propenoic acid moiety compared to unsubstituted cinnamic acid (which has a pKa of ~4.44)[2].
-
Steric & Lipophilic Causality: The addition of the -CH₃ group provides a mild inductive electron-donating effect (+I) while increasing the steric bulk and overall lipophilicity (LogP) of the molecule[4]. This is critical for enhancing the membrane permeability of downstream API derivatives.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₁H₉F₃O₂[1] | Defines the core mass and elemental composition. |
| Molecular Weight | 230.18 g/mol [1] | Low molecular weight ensures favorable ligand efficiency. |
| CAS Registry Number | 1092460-62-2[1] | Unique identifier for chemical sourcing and compliance. |
| Predicted pKa | ~4.20 - 4.25[2] | Lowered by the -CF₃ group; ensures the compound is predominantly ionized at physiological pH. |
| Predicted XLogP3 | ~3.2 - 3.5[4] | High lipophilicity driven by the -CF₃ and -CH₃ groups; predicts excellent lipid bilayer penetration. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[4] | Attributed entirely to the -COOH group; well within the limits for oral bioavailability (<140 Ų). |
| Hydrogen Bond Donors | 1[4] | The hydroxyl proton of the carboxylic acid. |
| Hydrogen Bond Acceptors | 5[4] | Two from the carboxylate oxygens, three from the fluorine atoms. |
Synthetic Methodologies
The synthesis of 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid typically relies on two primary carbon-carbon bond-forming strategies: the Heck Cross-Coupling Reaction and the Knoevenagel-Doebner Condensation [3].
Synthesis pathways for 3-[3-Methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid.
Self-Validating Protocol: Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner modification is the preferred route due to its high stereoselectivity for the (E)-isomer (trans-cinnamic acid) and avoidance of expensive palladium catalysts[3][5]. Piperidine acts as a weak base to deprotonate malonic acid, forming an enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde.
Step-by-Step Workflow:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-methyl-5-(trifluoromethyl)benzaldehyde and 1.2 equivalents of malonic acid in 15 mL of anhydrous pyridine[5].
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equivalents). Mechanistic Note: Pyridine acts as both the solvent and a co-base, while piperidine specifically facilitates the formation of the reactive iminium intermediate.[5]
-
Thermal Condensation & Decarboxylation: Attach a reflux condenser and heat the mixture to 110°C under an inert nitrogen atmosphere for 3–4 hours[5].
-
Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active benzaldehyde spot (higher Rf) and the appearance of a baseline spot confirms the formation of the dicarboxylic acid intermediate. Decarboxylation occurs simultaneously at this temperature, releasing CO₂ gas.
-
-
Quenching & Precipitation: Cool the reaction to room temperature and pour it into 50 mL of ice-cold distilled water[5].
-
Acidification: Slowly add 5M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0[5].
-
Validation Checkpoint 2: The pH must be strictly monitored. If the pH is >4, the product remains soluble as a carboxylate salt. At pH 2-3, the carboxylic acid is fully protonated, inducing the precipitation of a white/off-white solid.
-
-
Isolation & Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold water to remove residual pyridine salts. Recrystallize from an ethanol/water mixture to yield the pure (E)-cinnamic acid derivative[5].
Analytical Characterization Protocol
To ensure the structural integrity and stereochemical purity of the synthesized compound, a multi-modal analytical approach is required.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reverse-phase C18 column; Mobile phase: Acetonitrile/Water (60:40) with 0.1% Formic Acid to suppress ionization of the carboxylic acid and sharpen the peak.
-
Purpose: Determines chemical purity. The strong UV chromophore of the conjugated cinnamic system allows for highly sensitive detection at 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d6): Critical for confirming the alkene geometry. The vinylic protons (C=C-H) will appear as two distinct doublets between 6.5 and 7.8 ppm. Causality: A coupling constant (J) of ~16 Hz validates the (E)-trans geometry. A J value of ~10 Hz would indicate an unwanted (Z)-cis isomer.
-
¹⁹F NMR (376 MHz, DMSO-d6): Essential for validating the integrity of the trifluoromethyl group. A sharp, distinct singlet around -62.0 to -63.0 ppm confirms that the -CF₃ group did not undergo defluorination during the thermal decarboxylation step.
-
-
Mass Spectrometry (ESI-MS):
-
Method: Electrospray Ionization in Negative Mode (ESI-).
-
Expected Result: An [M-H]⁻ peak at m/z 229.08, confirming the molecular weight of the deprotonated acid.
-
Pharmacokinetic & ADME Implications
In drug development, incorporating the 3-methyl-5-(trifluoromethyl)phenyl motif fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug:
-
Metabolic Resistance: The highly electronegative C-F bonds in the -CF₃ group are exceptionally strong (approx. 116 kcal/mol). This blocks cytochrome P450-mediated oxidation at the meta position, significantly extending the biological half-life of the compound[2].
-
Lipophilic Efficiency: The combined presence of the -CH₃ and -CF₃ groups drives the XLogP3 up to ~3.2[4]. This enhances the molecule's ability to cross the blood-brain barrier (BBB) and gastrointestinal lipid membranes, making it an ideal scaffold for orally bioavailable CNS or systemic therapeutics.
References
-
PubChem. "Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | C11H9F3O2 | CID 5314585". National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Universitat de Barcelona. "Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API)". UB.edu. Available at: [Link]
